molecular formula C18H18ClFN2O2 B4675601 4-chloro-N,N-diethyl-3-{[(3-fluorophenyl)carbonyl]amino}benzamide

4-chloro-N,N-diethyl-3-{[(3-fluorophenyl)carbonyl]amino}benzamide

Cat. No.: B4675601
M. Wt: 348.8 g/mol
InChI Key: GSDYMWMOSPKIPT-UHFFFAOYSA-N
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Description

4-chloro-N,N-diethyl-3-{[(3-fluorophenyl)carbonyl]amino}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, diethylamino group, and a fluorophenyl carbonyl group attached to a benzamide core

Properties

IUPAC Name

4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c1-3-22(4-2)18(24)13-8-9-15(19)16(11-13)21-17(23)12-6-5-7-14(20)10-12/h5-11H,3-4H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDYMWMOSPKIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-diethyl-3-{[(3-fluorophenyl)carbonyl]amino}benzamide typically involves multiple steps. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with diethylamine to form 4-chloro-N,N-diethyl-3-nitrobenzamide. This intermediate is then reduced to 4-chloro-N,N-diethyl-3-aminobenzamide, which is subsequently reacted with 3-fluorobenzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-diethyl-3-{[(3-fluorophenyl)carbonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: N-oxides of the benzamide.

    Reduction: Alcohol derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N,N-diethyl-3-{[(3-fluorophenyl)carbonyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethyl-3-{[(3-fluorophenyl)carbonyl]amino}benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N,N-dimethyl-3-{[(3-fluorophenyl)carbonyl]amino}benzamide
  • 4-chloro-N,N-diethyl-3-{[(4-fluorophenyl)carbonyl]amino}benzamide
  • 4-chloro-N,N-diethyl-3-{[(3-chlorophenyl)carbonyl]amino}benzamide

Uniqueness

4-chloro-N,N-diethyl-3-{[(3-fluorophenyl)carbonyl]amino}benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloro and fluorophenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N,N-diethyl-3-{[(3-fluorophenyl)carbonyl]amino}benzamide
Reactant of Route 2
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4-chloro-N,N-diethyl-3-{[(3-fluorophenyl)carbonyl]amino}benzamide

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